N-(4-bromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(4-bromophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by a fused ring system that includes a thiophene ring and a pyrimidine ring, with a bromophenyl group attached to the nitrogen atom. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in the presence of a desiccant such as calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide and other strong nucleophiles.
Cyclization: Reagents such as formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) are used.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines and other heterocyclic compounds with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammatory processes . Additionally, it may exert its effects by modulating the activity of reactive oxygen species (ROS) and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
Thieno[3,4-b]pyridine Derivatives: These compounds have a similar fused ring system but with a pyridine ring instead of a pyrimidine ring.
Pyrazoline Derivatives: These compounds have a different heterocyclic core but exhibit similar biological activities, such as anti-inflammatory and antioxidant effects.
Uniqueness
N-(4-bromophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of a bromophenyl group and a thienopyrimidine core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H14BrN3S |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H14BrN3S/c17-10-5-7-11(8-6-10)20-15-14-12-3-1-2-4-13(12)21-16(14)19-9-18-15/h5-9H,1-4H2,(H,18,19,20) |
InChI Key |
TXADWVKFIMBTST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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